

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

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Compound of Interest

Compound Name: 1-(Azetidin-3-YL)-4,4-difluoropiperidine

Cat. No.: B580931

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1-(Azetidin-3-YL)-4,4-difluoropiperidine is a synthetic heterocyclic compound that has garnered significant interest within the drug discovery and development landscape. Its structure uniquely combines two highly sought-after motifs: the strained azetidine ring and the geminally-difluorinated piperidine ring. The azetidine moiety, a four-membered nitrogen-containing ring, provides a rigid, three-dimensional scaffold that can orient substituents in precise vectors, often improving metabolic stability and cell permeability. Concurrently, the 4,4-difluoropiperidine group is a valuable bioisostere for a carbonyl or an unsubstituted piperidine ring. The gem-difluoro substitution can modulate the basicity (pKa) of the piperidine nitrogen and enhance metabolic stability by blocking potential sites of oxidation, while also potentially improving binding affinity and other pharmacokinetic properties.^[1]

This guide provides a comprehensive overview of **1-(Azetidin-3-YL)-4,4-difluoropiperidine**, detailing its fundamental properties, a logical synthetic approach, and its critical role as a building block in the development of novel therapeutics.

Core Physicochemical Properties

The fundamental characteristics of **1-(Azetidin-3-YL)-4,4-difluoropiperidine** and its common salt forms are crucial for its application in synthesis and screening. The free base is the primary form, while its salts, such as the hydrochloride and trifluoroacetate, are often used to improve solubility and handling.

Property	Free Base	Ditrifluoroacetic Acid Salt	Hydrochloride Salt
Molecular Formula	C ₈ H ₁₄ F ₂ N ₂ [2][3]	C ₁₂ H ₁₆ F ₈ N ₂ O ₄ [4]	C ₈ H ₁₅ ClF ₂ N ₂
Molecular Weight	176.21 g/mol [2]	404.25 g/mol [4]	Not explicitly found
CAS Number	1257293-83-6[2][3]	2286232-45-7[4]	1864979-29-2[5]
Appearance	White to off-white powder/solid[6]	Solid[6]	Not explicitly found
Solubility	Soluble in DMSO, methanol; limited in water[6]	Not explicitly found	Not explicitly found
Storage	Store at 2-8°C in a cool, dry place[3][6]	Store in a cool, dry place	Not explicitly found

Structural Analysis and Chemical Representation

The molecule's structure is defined by the tertiary amine linkage between the 3-position of the azetidine ring and the nitrogen atom of the 4,4-difluoropiperidine ring. This linkage creates a compact and rigid scaffold that is of high interest for probing the binding pockets of biological targets.

Caption: 2D Chemical Structure of **1-(Azetidin-3-YL)-4,4-difluoropiperidine**.

Synthesis and Characterization: A Strategic Approach

While proprietary synthesis routes are common, a plausible and efficient synthesis can be designed based on established organic chemistry principles. A common strategy would involve the reductive amination between a protected 3-azetidinone and 4,4-difluoropiperidine, or an N-alkylation reaction between a protected 3-aminoazetidine and a suitable 4,4-difluoropiperidine precursor.

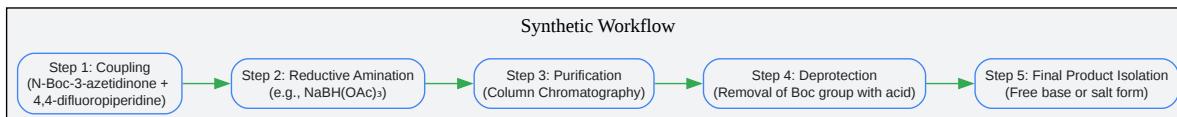
A likely pathway involves the coupling of 4,4-difluoropiperidine with a protected azetidine derivative, such as N-Boc-3-azetidinone.

Proposed Experimental Protocol:

- Reaction Setup: To a solution of N-Boc-3-azetidinone (1.0 eq) and 4,4-difluoropiperidine hydrochloride (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild base like triethylamine (TEA) (1.2 eq) to neutralize the hydrochloride salt.
- Reductive Amination: Add a reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq), to the mixture portion-wise at room temperature. The choice of this reagent is critical as it is mild enough to not reduce the ketone before iminium ion formation, thus minimizing side reactions.
- Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography on silica gel.
- Deprotection: Dissolve the purified N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
- Final Isolation: After the deprotection is complete (monitored by TLC or LC-MS), concentrate the solvent. The final product can be isolated as its corresponding salt or neutralized with a base to yield the free base, **1-(Azetidin-3-YL)-4,4-difluoropiperidine**.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. As indicated by available data, ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS) are essential.^[2] The ^1H NMR spectrum would be expected to show characteristic signals for the azetidine and piperidine ring protons.



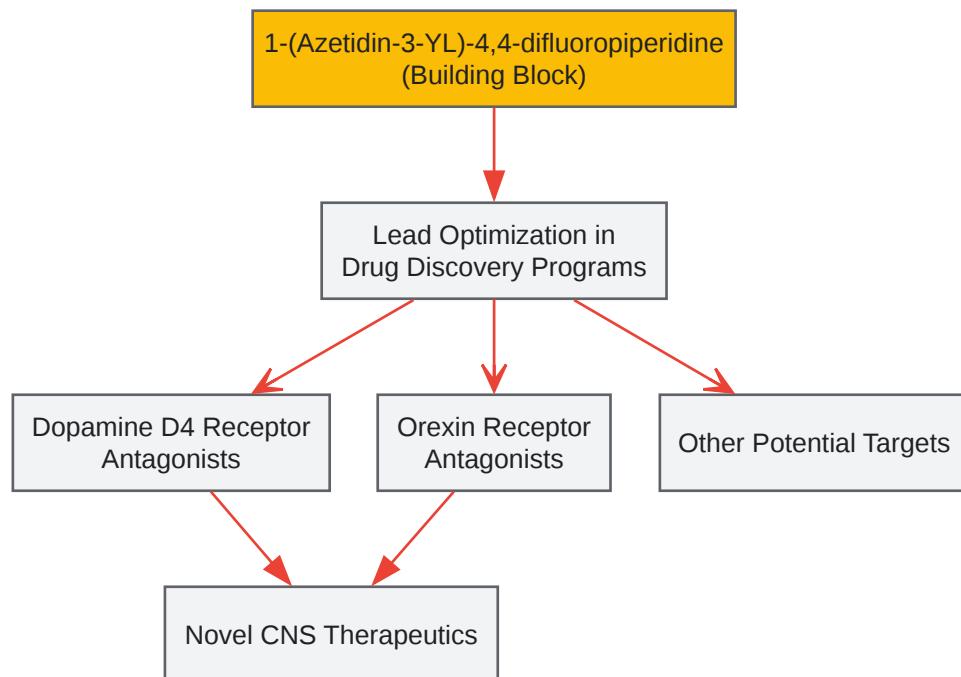
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Caption: Proposed workflow for the synthesis of the target compound.

Applications in Drug Discovery and Development

1-(Azetidin-3-YL)-4,4-difluoropiperidine serves as a critical building block for creating more complex molecules with therapeutic potential. The 4,4-difluoropiperidine scaffold, in particular, has been integral in the development of antagonists for various G-protein coupled receptors (GPCRs).

- Dopamine Receptor Antagonists: Research has identified the 4,4-difluoropiperidine scaffold as a potent core for dopamine D4 receptor antagonists.^[7] These antagonists are being investigated for their potential in treating neurological disorders.
- Orexin Receptor Antagonists: 4,4-difluoro-piperidine compounds have also been developed as antagonists for orexin receptors, which are implicated in sleep disorders, anxiety, and addiction.^[8]
- Privileged Scaffolds: Both the azetidine and fluorinated piperidine motifs are considered "privileged scaffolds" in medicinal chemistry.^[1] Their combination in this single, readily available intermediate allows for rapid exploration of chemical space in lead optimization campaigns, saving valuable time and resources in the drug discovery pipeline.



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Caption: Role as an intermediate in developing novel therapeutics.

Conclusion

1-(Azetidin-3-YL)-4,4-difluoropiperidine is more than just a chemical compound; it is an enabling tool for medicinal chemists. Its well-defined structure, combining the rigidity of the azetidine ring with the favorable drug-like properties imparted by the 4,4-difluoropiperidine moiety, makes it a high-value intermediate. With a molecular weight of 176.21 g/mol for the free base, this building block provides a solid foundation for the synthesis of next-generation therapeutics aimed at challenging biological targets. Its strategic application continues to contribute to the advancement of pharmaceutical research and development.

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